![molecular formula C13H18FNO B7492120 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine, also known as FPEMM, is a chemical compound that has been studied for its potential therapeutic applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine is not fully understood, but it is believed to act as a modulator of various cellular signaling pathways. In cancer cells, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In neural cells, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. In animal studies, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's and Parkinson's disease. In cancer models, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine is its ability to selectively target cancer cells while sparing normal cells, which may reduce the side effects associated with traditional chemotherapy. However, the limitations of 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine research include the development of more efficient synthesis methods, the identification of new therapeutic targets, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine in vivo and to investigate its potential as a therapeutic agent in other disease models.
Métodos De Síntesis
The synthesis of 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine involves the reaction of 4-fluoroacetophenone with 2-methylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been studied for its potential use in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been studied for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In drug discovery, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-[1-(4-fluorophenyl)ethyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-9-15(7-8-16-10)11(2)12-3-5-13(14)6-4-12/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULBPAWSHVMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
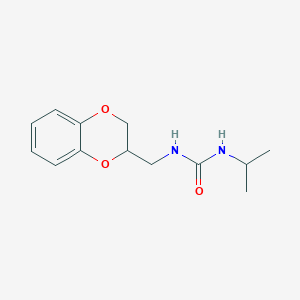
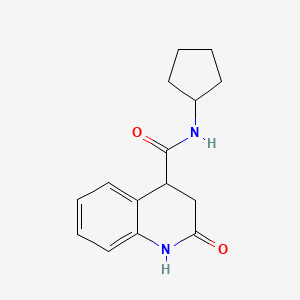
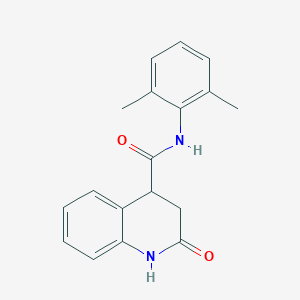
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
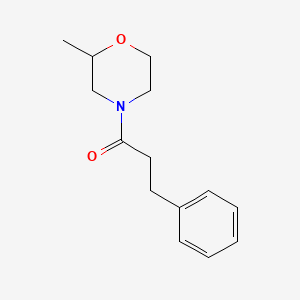
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
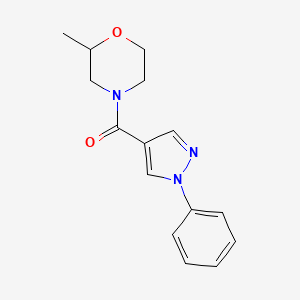

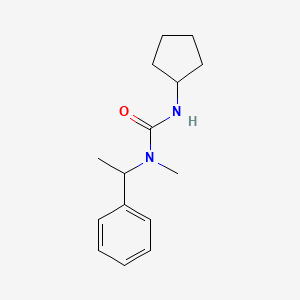
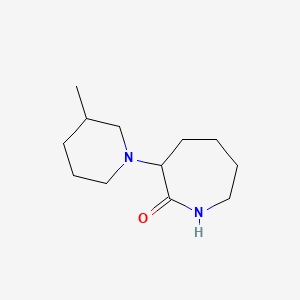
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)